Methyl 2-acetamidoacrylate

描述

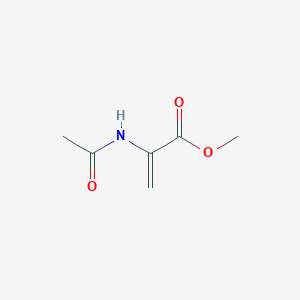

Methyl 2-acetamidoacrylate is an organic compound with the formula CH₂=C(NHC(O)CH₃)CO₂CH₃. It is the methyl ester of N-acetyl acrylic acid, which is a derivative of the unstable compound dehydroalanine. Acetylation of the amine in dehydroalanine prevents tautomerization, resulting in a stable white solid .

准备方法

Methyl 2-acetamidoacrylate can be synthesized from methyl 2-acetamidopropionate, the methyl ester of N-acetylalanine . The synthetic route involves the acetylation of the amine group in dehydroalanine to prevent tautomerization. Industrial production methods typically involve large-scale preparation techniques to ensure high yield and purity .

化学反应分析

Methyl 2-acetamidoacrylate undergoes various chemical reactions, including:

Michael Reactions: It reacts with thiolates to form Michael adducts.

Cycloaddition Reactions: It can undergo [2+2] cycloaddition (Michael–Dieckmann-type reaction) with ketene diethyl acetal to yield cyclobutane derivatives.

Catalytic Reactions: The compound reacts with Grignard reagents to form α-amino esters.

Common reagents used in these reactions include thiolates, ketene diethyl acetal, and Grignard reagents. The major products formed are Michael adducts, cyclobutane derivatives, and α-amino esters .

科学研究应用

Anti-Inflammatory Properties

M2AA has been identified as an anti-inflammatory agent. Research indicates that it can significantly improve survival rates and reduce organ injury in polymicrobial sepsis models. In a study involving CD-1 mice, M2AA administration improved renal function and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Key Findings:

- Survival Rates : M2AA-treated mice showed a survival rate of 39% compared to 11% in control groups after sepsis induction .

- Cytokine Levels : M2AA effectively reduced pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory conditions.

Kidney Injury Protection

M2AA has also been shown to mitigate acute kidney injury (AKI). In experimental models, it reduced serum creatinine levels and improved histological damage scores in renal tissues . The compound's mechanism includes inhibition of NF-κB activation, which is crucial in the inflammatory response .

Michael Addition Reactions

Methyl 2-acetamidoacrylate is useful in synthetic organic chemistry, particularly in Michael addition reactions. It can react with thiolates to form stable products, making it valuable for synthesizing various α-amino esters .

Reactions:

- Michael Addition : M2AA serves as a Michael acceptor in reactions with nucleophiles, facilitating the synthesis of complex molecules.

Polymer Chemistry

M2AA can be utilized to create thermosensitive copolymers when combined with other acrylates. This property is advantageous for developing materials that respond to temperature changes, which can be applied in drug delivery systems and smart materials .

Case Studies

- Study on Sepsis-Induced AKI :

- Synthetic Application in Polymer Chemistry :

作用机制

Methyl 2-acetamidoacrylate exerts its effects through several mechanisms:

相似化合物的比较

Methyl 2-acetamidoacrylate is unique due to its stability and anti-inflammatory properties. Similar compounds include:

Ethyl Pyruvate: An analog of this compound with similar anti-inflammatory effects.

N-acetylalanine: The precursor in the synthesis of this compound.

This compound stands out due to its ability to form stable derivatives and its effectiveness in reducing inflammation.

生物活性

Methyl 2-acetamidoacrylate (M2AA) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of inflammation and sepsis. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding M2AA, supported by data tables and research findings.

Chemical Structure and Properties

This compound is the methyl ester of N-acetylacrylic acid, represented by the formula . It is characterized as a white solid and can be synthesized from methyl 2-acetamidopropionate .

Anti-Inflammatory Properties

Research has demonstrated that M2AA exhibits significant anti-inflammatory effects, particularly in models of sepsis. A study conducted on CD-1 mice using a cecal ligation-and-puncture (CLP) model revealed that M2AA administration improved survival rates and reduced organ dysfunction associated with sepsis. Specifically, treatment with M2AA (8 mg/kg) resulted in:

- Survival Rate : 39% in treated mice compared to 11% in controls.

- Renal Function : Significant improvement in kidney dysfunction.

- Cytokine Levels : Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the anti-inflammatory cytokine IL-10 .

Table 1: Effects of M2AA on Cytokine Levels

| Cytokine | Control Level (pg/mL) | M2AA Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

| IL-10 | 100 | 30 |

The mechanism through which M2AA exerts its effects primarily involves the inhibition of nuclear factor kappa B (NF-κB) activation. NF-κB is a key transcription factor in inflammatory responses. The study indicated that:

- NF-κB Activation : Transient activation was observed in the spleen at 6 hours post-treatment; however, M2AA effectively reduced this activation at both early (6 hours) and later stages (24 hours) in kidney and liver tissues .

Study on Sepsis

In a pivotal study, M2AA was administered at various time points post-surgery to evaluate its therapeutic window. The results indicated:

- Immediate Administration : Significant reduction in organ injury when administered immediately after CLP.

- Delayed Administration : Treatment at 6 hours post-surgery showed benefits, while administration at 12 hours did not yield significant improvements .

This highlights the importance of timing in therapeutic interventions using M2AA.

Research Findings

Further studies have explored the synthesis and reactivity of M2AA in various chemical reactions, including its use as a monomer in copolymerization processes. For instance, it has been utilized in palladium-catalyzed reactions to synthesize unnatural amino acid derivatives .

Table 2: Summary of Research Findings on M2AA

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory effects | Improved survival and reduced cytokine levels |

| NF-κB inhibition | Reduced activation in spleen, kidney, and liver |

| Copolymerization applications | Successful incorporation into polymer matrices |

属性

IUPAC Name |

methyl 2-acetamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188849 | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35356-70-8 | |

| Record name | Methyl 2-acetamidoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35356-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl 2-acetamidoacrylate?

A1: The molecular formula of this compound is C6H9NO3, and its molecular weight is 143.14 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize various techniques for structural confirmation and analysis. These include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography for determining the structure of synthesized compounds, and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, , ]

Q3: What is the significance of this compound in asymmetric catalysis?

A3: this compound is widely employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , , , ] These reactions are crucial for synthesizing chiral compounds, which are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.

Q4: How do different catalysts influence the enantioselectivity of this compound hydrogenation?

A4: The enantioselectivity of this compound hydrogenation is highly dependent on the catalyst employed. Research shows that rhodium complexes with chiral diphosphine ligands, such as BINAP derivatives, JOSIPHOS, BIPHEP, and DUPHOS, are effective catalysts, yielding high enantiomeric excesses (ee). [, ] Other catalysts, including those based on ruthenium, cobalt, and even modified enzymes like papain, have also been explored with varying degrees of success. [, , , ]

Q5: How does the solvent affect the asymmetric hydrogenation of this compound?

A5: Solvent choice significantly impacts the enantioselectivity and activity of this compound hydrogenation. Studies demonstrate that using tert-butyl methyl ether (MTBE) as a solvent can reduce rhodium leaching compared to methanol, but it may also lead to a decrease in enantiomeric excess. [] This highlights the importance of careful solvent selection for optimizing reaction conditions.

Q6: Can this compound be used in reactions other than asymmetric hydrogenation?

A6: Yes, research demonstrates that this compound can participate in various other reactions, including Diels-Alder cycloadditions, Friedel-Crafts reactions, and sulfa-Michael additions. [, , , , ] These reactions offer alternative pathways for synthesizing diverse and valuable compounds, showcasing the versatility of this compound as a building block.

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry plays a vital role in understanding the reactivity and behavior of this compound. Density functional theory (DFT) calculations have been employed to investigate reaction mechanisms, predict enantioselectivity, and analyze the interactions between catalysts and substrates. [, , ]

Q8: How do structural modifications of this compound affect its reactivity?

A8: Modifying the structure of this compound can significantly impact its reactivity and the outcome of chemical reactions. For instance, studies on the hydrolysis rates of this compound and related compounds show that the presence of a methyl ester group significantly enhances the reaction rate compared to the corresponding carboxylic acid. [, ] This highlights the influence of even subtle structural changes on the compound's behavior.

Q9: Does this compound have applications in material science?

A9: Research suggests potential applications of this compound and its polymers in material science. For instance, poly(this compound) exhibits thermosensitive properties, making it a potential candidate for developing hydrogels, actuators, and other stimuli-responsive materials. [, , , ] These applications highlight the versatility of this compound beyond its use in organic synthesis.

Q10: What are the future directions for research on this compound?

A10: Future research on this compound is likely to focus on:

- Developing more efficient and selective catalysts: This includes exploring new ligand designs and investigating alternative metals for asymmetric hydrogenation and other catalytic reactions. [, , ]

- Expanding its application in organic synthesis: Exploring the reactivity of this compound in novel chemical transformations to access a broader range of complex molecules will be crucial. [, ]

- Further exploring its potential in material science: Investigating the properties of poly(this compound) and its copolymers for applications in hydrogels, drug delivery systems, and other advanced materials is a promising area of research. [, , ]

- Understanding its biological activity: While some studies suggest potential anti-inflammatory properties of this compound analogs, further investigation into its biological activities and potential therapeutic applications is warranted. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。